molecular formula C10H15BrN2O2S B3046524 tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate CAS No. 1255095-04-5

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate

Cat. No.: B3046524
CAS No.: 1255095-04-5
M. Wt: 307.21
InChI Key: ISORWAKWUMQFPW-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine and methyl groups, and a carbamate moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the brominated thiazole with tert-butyl N-methylcarbamate under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a tool for studying biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate can be compared with other similar compounds, such as:

    Tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl N-(2-bromo-4-ethyl-1,3-thiazol-5-yl)-N-methylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S/c1-6-7(16-8(11)12-6)13(5)9(14)15-10(2,3)4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISORWAKWUMQFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132105
Record name Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255095-04-5
Record name Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255095-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-bromo-4-methyl-thiazol-5-yl)-carbamic acid tert-butyl ester (2.93 g, 10 mmol) in DMF (50 mL) at 0° C. was added NaH (480 mg, 12 mmol, 60% dispersion in mineral oil) in one portion and the suspension was stirred for 1 h. Iodomethane (0.65 mL, 10.5 mmol) was added in one portion, and after 5 min the reaction mixture was warmed to ambient temperature and stirred for 5 h. Water and ethyl acetate were added and the resulting biphasic mixture was separated. The aqueous layer was extracted one time with ethyl acetate. The combined organic extracts were washed twice with brine, dried over Na2SO4, filtered and concentrated to dryness under reduced pressure. The crude product was purified by silica gel chromatography (0-100% ethyl acetate/hexanes) to give the desired product as a clear oil (1.66 g, 54%): IR (KBr) 1688 cm−1; 1H NMR (300 MHz, CDCl3) δ 2.98 (s, 3H), 2.29 (s, 3H), 1.54 (s, 9H); ESIMS m/z 309 (M+2).
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate

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